4-Bromo-3-chlorobenzonitrile
Overview
Description
4-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene.
Major Products:
Substitution Products: Amines, ethers, or other substituted benzonitriles.
Reduction Products: Benzylamines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-3-chlorobenzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorobenzonitrile largely depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the bromine and chlorine substituents, making the nitrile carbon more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzonitrile
- 3-Bromo-4-chlorobenzonitrile
- 4-Bromo-3-fluorobenzonitrile
Comparison: 4-Bromo-3-chlorobenzonitrile is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for selective syntheses .
Properties
IUPAC Name |
4-bromo-3-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKUWXYQQZSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586558 | |
Record name | 4-Bromo-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57418-97-0 | |
Record name | 4-Bromo-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-3-chlorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH8L96KQ3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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